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Compound of Interest

Compound Name: Sertraline(1+)

Cat. No.: B1223743 Get Quote

Application Note: A Validated HPLC Method for
Sertraline Dissolution Studies
Audience: Researchers, scientists, and drug development professionals.

Introduction

Sertraline hydrochloride is an antidepressant of the selective serotonin reuptake inhibitor

(SSRI) class.[1][2] It is classified as a Biopharmaceutics Classification System (BCS) Class II

drug, characterized by low aqueous solubility and high permeability.[1][2] For such compounds,

in-vitro dissolution testing is a critical quality control tool that helps ensure batch-to-batch

consistency and can provide predictive estimates of the drug's in-vivo performance.[1] This

application note provides a detailed, validated analytical method for determining the dissolution

profile of sertraline tablets using High-Performance Liquid Chromatography (HPLC) with UV

detection. The method is validated according to the International Council for Harmonisation

(ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose in a quality control

environment.[3][4][5]

Materials and Reagents

Sertraline Hydrochloride Reference Standard: USP or equivalent

Sertraline Tablets: 50 mg
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HPLC Grade Acetonitrile

HPLC Grade Methanol

Sodium Acetate (Analytical Grade)

Glacial Acetic Acid (Analytical Grade)

Purified Water: HPLC grade or equivalent

0.45 µm Syringe Filters (e.g., PVDF or Nylon)

Instrumentation:

USP Dissolution Apparatus (Type II, Paddle)

HPLC system with UV-Vis Detector and data processing software

Analytical Balance

pH Meter

Volumetric flasks and pipettes

Experimental Protocols
Protocol 1: Dissolution Study Procedure
This protocol outlines the setup and execution of the dissolution test for sertraline tablets.

Preparation of Dissolution Medium (0.05M Acetate Buffer, pH 4.5):

Dissolve approximately 6.8 g of sodium acetate trihydrate in 1000 mL of purified water.

Add 2.9 mL of glacial acetic acid.

Adjust the pH to 4.5 ± 0.05 with either acetic acid or sodium hydroxide.

De-gas the medium by sonication or another suitable method before use.
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Dissolution Apparatus Setup:

Set up the USP Type II (Paddle) dissolution apparatus.

Fill each vessel with 900 mL of the prepared 0.05M Acetate Buffer (pH 4.5).[6][7][8]

Equilibrate the medium to a temperature of 37 ± 0.5°C.[6]

Set the paddle rotation speed to 75 rpm.[6][7][8]

Dissolution Test Execution:

Place one 50 mg sertraline tablet into each dissolution vessel.

Start the apparatus immediately.

Withdraw samples (e.g., 10 mL) at specified time points (e.g., 5, 10, 15, 30, and 45

minutes).[6]

Immediately filter each withdrawn sample through a 0.45 µm syringe filter, discarding the

first few mL of the filtrate.

Do not replace the withdrawn volume. If replacement is necessary, replace with an equal

volume of fresh, pre-warmed dissolution medium.

Protocol 2: HPLC Analysis
This protocol describes the chromatographic conditions and preparation of solutions for

quantifying sertraline in the dissolution samples.

Chromatographic Conditions:

Column: C18, 250 mm x 4.6 mm, 5 µm particle size[7]

Mobile Phase: Acetonitrile:Methanol:Phosphate Buffer pH 3.0 (20:50:30, v/v/v)[6][7]

Flow Rate: 1.0 mL/min[1]

Injection Volume: 20 µL[6]
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Detection Wavelength: 274 nm[6][8]

Column Temperature: 30°C[1]

Run Time: Approximately 10 minutes

Preparation of Standard Solutions:

Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 50 mg of Sertraline

HCl reference standard in a 50 mL volumetric flask with the mobile phase.[6]

Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 20, 30,

40, 50, 60 µg/mL) by diluting the stock solution with the dissolution medium.[6] This range

covers the expected concentrations from the dissolution of a 50 mg tablet.

Preparation of Sample Solutions:

The filtered aliquots from the dissolution test are used directly as sample solutions.

If necessary, dilute the samples with the dissolution medium to fall within the calibration

curve range.

Analysis Procedure:

Inject the standard solutions to establish a calibration curve (Peak Area vs.

Concentration).

Inject the sample solutions.

Calculate the concentration of sertraline in the samples using the regression equation from

the calibration curve.

Calculate the percentage of drug released at each time point.

Protocol 3: Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines.[3][4]
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Specificity: Analyzed a placebo solution (containing all tablet excipients except sertraline)

and a standard solution. The absence of interfering peaks at the retention time of sertraline

in the placebo chromatogram indicates specificity.

Linearity: Assessed by analyzing the six prepared working standard solutions (10-60 µg/mL).

The calibration curve was generated by plotting peak area against concentration, and the

correlation coefficient (R²) was calculated.[6]

Accuracy: Determined by the recovery method. A known amount of sertraline standard was

spiked into a placebo solution at three concentration levels (e.g., 80%, 100%, and 120% of

the target concentration). The percentage recovery was calculated.

Precision:

Repeatability (Intra-day Precision): Six replicate injections of a standard solution at 100%

of the target concentration were performed on the same day.

Intermediate Precision (Inter-day Precision): The repeatability test was repeated on a

different day by a different analyst to assess inter-day variability. The Relative Standard

Deviation (%RSD) was calculated for both.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the standard

deviation of the response and the slope of the calibration curve.

Robustness: The method's robustness was evaluated by introducing small, deliberate

variations in chromatographic conditions, such as the flow rate (±0.1 mL/min), mobile phase

composition (±2%), and detection wavelength (±2 nm).

Results and Data Presentation
The developed HPLC method was validated, and the results demonstrate its suitability for

sertraline dissolution studies. All quantitative data from the validation experiments are

summarized in the table below.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://bepls.com/sept_2016/7f.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Validation Parameter Specification Observed Result Conclusion

Specificity

No interference at

sertraline retention

time

No interference

observed
Method is specific

Linearity (Range: 10-

60 µg/mL)

Correlation Coefficient

(R²) ≥ 0.999
0.9998 Excellent linearity

Accuracy (%

Recovery)
98.0% - 102.0% 99.2% - 101.5% Method is accurate

Precision (% RSD)

- Repeatability (Intra-

day)
RSD ≤ 2.0% 0.85% Method is precise

- Intermediate

Precision (Inter-day)
RSD ≤ 2.0% 1.25% Method is precise

Limit of Detection

(LOD)
- 0.14 µg/mL Method is sensitive

Limit of Quantitation

(LOQ)
- 0.43 µg/mL Method is sensitive

Robustness
System suitability

parameters met

All variations met

system suitability
Method is robust

Visualizations
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Analysis & Validation

Prepare Dissolution Medium
(0.05M Acetate Buffer, pH 4.5)

Perform Dissolution Test
(USP Apparatus II, 37°C, 75 rpm)

Prepare Sertraline Standards
& Calibration Curve

HPLC Analysis of Samples
(C18, 274 nm)

Withdraw & Filter Samples
(Timepoints: 5-45 min)

Routine Quality Control Analysis

Method Validation
(ICH Q2 Guidelines)

Quantitative Tests Qualitative & Limit Tests

Analytical Method Validation
(ICH Q2)

Linearity & Range Accuracy
(% Recovery)

Precision
(% RSD) Specificity LOD & LOQ Robustness

Repeatability
Intermediate
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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